3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid
Description
Properties
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPGGWHLEXOHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl ring. One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst . The resulting trifluoromethylated phenyl compound is then subjected to further reactions to introduce the pyrazole ring and the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of transition metal catalysts and high-throughput screening methods can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization:
-
Esterification with alcohols produces compounds like methyl or ethyl esters, enhancing lipophilicity for biological testing.
-
Amide formation via carbodiimide-mediated coupling enables drug candidate synthesis (e.g., COX-2 inhibitors) .
Electrophilic Substitution
The electron-deficient pyrazole ring (due to -CF₃) undergoes regioselective reactions:
| Reaction | Conditions | Position Modified | Yield (%) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF/POCl₃, 0°C → reflux | C-4 formylation | 60-90 | |
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 nitro group | ~75 |
Example:
Vilsmeier-Haack formylation at C-4 yields 3-[3-(trifluoromethyl)phenyl]-4-formyl-1H-pyrazol-1-ylacetic acid , a precursor for Schiff base syntheses .
N-Alkylation/Arylation
The N-1 position reacts with alkyl/aryl halides under basic conditions:
python# Example: N-Benzylation Compound + Benzyl bromide → 1-Benzyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid Conditions: K₂CO₃, DMF, 80°C, 12h Yield: 82% [Analogous to 5]
Hydrazone Formation
The acetic acid’s carbonyl reacts with hydrazines:
| Hydrazine Type | Product Use | Bioactivity | Reference |
|---|---|---|---|
| Semicarbazide | Anticancer screening | MIC: 12.5 µg/mL (S. aureus) | |
| Thiosemicarbazide | Antimicrobial agents | Biofilm inhibition |
Example:
Reaction with thiosemicarbazide produces derivatives with 89% biofilm destruction efficacy against S. aureus .
Aldol Condensation
With ketones/aldehydes in basic media:
Used to synthesize α,β-unsaturated ketones for material science applications .
Reduction and Oxidation
| Process | Reagents | Outcome | Application |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄, THF, 0°C | Alcohol derivative | Polymer precursor |
| Pyrazole Ring Oxidation | KMnO₄, H₂O, Δ | Pyrazole N-oxide (unstable) | Limited utility |
The acetic acid group reduces to a hydroxymethyl group (-CH₂OH), enabling etherification .
Coordination Chemistry
The pyrazole nitrogen and carboxylate oxygen chelate metals:
| Metal Ion | Complex Structure | Stability Constant (Log K) | Reference |
|---|---|---|---|
| Cu(II) | Square planar | 8.2 | |
| Fe(III) | Octahedral | 6.7 |
These complexes show enhanced antimicrobial activity compared to the parent compound .
Industrial and Pharmacological Derivatives
| Derivative Class | Example Structure | Key Property |
|---|---|---|
| Sulfonamide | Added -SO₂NH₂ group | COX-2 inhibition (IC₅₀: 0.3 µM) |
| Polymerizable ester | Methacrylate derivative | Thermal stability >300°C |
Sulfonamide derivatives exhibit anti-inflammatory activity comparable to Celecoxib .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring system exhibit significant antimicrobial properties. A study reported that derivatives of pyrazole, including those with trifluoromethyl groups, demonstrated potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy of these compounds.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making these compounds valuable in developing new anti-inflammatory drugs .
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has also been studied. Compounds with specific substitutions, such as trifluoromethyl groups, have shown promising results in scavenging free radicals, thus providing potential benefits in preventing oxidative stress-related diseases .
Herbicidal Activity
Research has explored the use of pyrazole derivatives as herbicides. The unique chemical structure allows for selective targeting of certain plant species while minimizing damage to crops. This selectivity is crucial for developing sustainable agricultural practices .
Synthesis of Functional Materials
The compound's unique properties make it suitable for synthesizing advanced materials. Its ability to form coordination complexes with metals can be harnessed in catalysis and sensor applications. Additionally, the incorporation of trifluoromethyl groups can enhance the thermal stability and solubility of materials .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| RSC Advances (2015) | Identified significant antimicrobial activity against E. coli and Pseudomonas aeruginosa. | Potential for developing new antibiotics. |
| MDPI Special Issue (2020) | Demonstrated anti-inflammatory effects through COX inhibition. | Development of anti-inflammatory medications. |
| SciELO (2015) | Evaluated antioxidant properties with high DPPH inhibition rates. | Applications in nutraceuticals and cosmetics. |
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Type The target compound has a 3-(trifluoromethyl)phenyl group, introducing steric bulk and extended π-conjugation compared to analogs with methyl or trifluoromethyl groups directly on the pyrazole ring (e.g., CAS 345637-71-0) . CAS 345637-71-0 and CAS 1003320-00-0 differ in methyl/trifluoromethyl positions on the pyrazole. The former’s trifluoromethyl at position 3 (vs. 5 in the latter) may alter electronic effects, influencing reactivity or protein-binding interactions .
Functional Group Variations
- Acetic Acid vs. Carboxylic Acid : The target compound and its analogs (e.g., CAS 345637-71-0) feature an acetic acid group (–CH₂COOH), which is less acidic (pKa ~4.5–5) than a direct carboxylic acid (–COOH, pKa ~2–3). This difference impacts ionization and solubility under physiological conditions .
- CAS 99498-65-4 lacks the acetic acid moiety, reducing polarity and likely limiting salt formation or hydrogen-bonding capacity .
Trifluoromethyl groups enhance resistance to oxidative degradation, a critical factor in drug half-life .
Biological Activity
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid is a novel compound featuring a trifluoromethyl group attached to a phenyl ring, linked to a pyrazole and an acetic acid moiety. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- CAS Number : 325970-02-3
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been observed to bind with high affinity to multiple receptors, influencing several biochemical pathways. The trifluoromethyl group enhances the compound's electrophilic properties, facilitating interactions with biological macromolecules.
Targeted Pathways
Research indicates that pyrazole derivatives can modulate pathways involved in:
- Anti-inflammatory Responses : Inhibition of nitric oxide production and pro-inflammatory cytokines.
- Antitumor Activity : Inhibition of key enzymes and receptors such as BRAF(V600E), EGFR, and Aurora-A kinase .
Antitumor Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | BRAF(V600E) | 45 | |
| Pyrazole Derivative B | EGFR | 30 | |
| This compound | TBD | TBD | Current Study |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A series of studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound.
- Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activities against cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the antitumor efficacy .
- Mechanistic Insights : Another research highlighted the mechanism through which these compounds exert their effects, emphasizing the role of the trifluoromethyl group in enhancing bioactivity by increasing lipophilicity and receptor binding affinity .
Q & A
Q. What interdisciplinary strategies integrate material science and medicinal chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
